trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
Description
Overview of trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid
This compound is an organofluorine compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol. The compound exists as a crystalline solid characterized by its distinctive molecular architecture, which incorporates a cyclopropane ring bearing both a carboxylic acid functional group and a 2,6-difluorophenyl substituent in a trans configuration. The Chemical Abstracts Service has assigned this compound the registry number 455267-88-6, while the Molecular Design Limited identifier is recorded as MFCD31567277. The International Union of Pure and Applied Chemistry systematic name for this compound is rel-(1R,2R)-2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid, reflecting its stereochemical configuration.
The structural features of this compound represent a convergence of two important chemical motifs: the highly strained cyclopropane ring system and the electron-withdrawing difluorophenyl group. The cyclopropane ring, with its characteristic C-C-C bond angles of approximately 60 degrees, introduces significant ring strain energy, making the compound particularly reactive toward ring-opening reactions. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring creates a unique electronic environment that influences both the acidity of the carboxylic acid group and the overall reactivity profile of the molecule. This combination of structural elements positions the compound as an important synthetic intermediate and research subject in contemporary organofluorine chemistry.
The compound exhibits specific stereochemical properties due to its trans configuration, where the carboxylic acid group and the difluorophenyl substituent occupy opposite faces of the cyclopropane ring. This spatial arrangement is crucial for its biological activity and synthetic utility, as it determines the compound's three-dimensional shape and consequently its interactions with other molecules. The rigid nature of the cyclopropane ring ensures that this stereochemical relationship is maintained, providing a stable scaffold for further chemical transformations.
Historical Context and Discovery
The development of this compound emerged from the broader historical context of fluorinated cyclopropane research and pharmaceutical synthesis demands. The compound gained particular prominence through its connection to the synthesis of ticagrelor, a clinically important antiplatelet medication, where related difluorophenylcyclopropane derivatives serve as crucial intermediates. The systematic exploration of difluorophenyl-substituted cyclopropanes began in earnest during the early 2000s, driven by the pharmaceutical industry's recognition that fluorine substitution could significantly enhance the metabolic stability and bioactivity of cyclopropane-containing drugs.
The patent literature reveals that synthetic approaches to this class of compounds were first documented in comprehensive form around 2013, when researchers began developing industrially viable processes for preparing 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid and related isomers. These early investigations highlighted the challenges associated with controlling the stereochemistry of cyclopropane formation while simultaneously incorporating fluorinated aromatic substituents. The work demonstrated that traditional cyclopropanation methods required significant modification to accommodate the electronic effects introduced by fluorine substituents.
Historical development of synthesis methodologies for this compound class reflects the evolution of organofluorine chemistry itself. Early synthetic approaches relied heavily on traditional Friedel-Crafts acylation followed by stereoselective reduction and cyclopropanation sequences. However, these methods often suffered from poor stereoselectivity and required extensive purification procedures. The development of more sophisticated synthetic strategies, including the use of chiral auxiliaries and asymmetric catalysis, represented significant advances in the field and enabled more efficient access to stereochemically pure materials.
The recognition of this compound as a distinct chemical entity separate from its positional isomers occurred through systematic structure-activity relationship studies in pharmaceutical research. These investigations revealed that the position of fluorine substituents on the aromatic ring dramatically influences both the chemical reactivity and biological properties of the resulting cyclopropane derivatives, leading to focused research efforts on specific isomeric forms.
Significance in Modern Organic and Fluorine Chemistry
The significance of this compound in contemporary chemical research extends far beyond its role as a synthetic intermediate, representing a paradigm for understanding how fluorine substitution modulates the properties of strained ring systems. Fluorine-containing cyclopropanes have generated considerable interest in medicinal chemistry for several decades, as the replacement of cyclopropane C-H bonds with fluorine or fluorinated groups can lead to synergistic effects in terms of biological activity and improved metabolic profiles. The compound serves as an exemplary case study for investigating these fluorine effects, particularly in the context of small ring chemistry where electronic perturbations can have profound consequences on reactivity and stability.
Modern organofluorine chemistry has embraced difluorophenyl-substituted cyclopropanes as valuable building blocks for pharmaceutical synthesis, with this compound representing a key member of this class. The compound's significance lies partly in its demonstration of how strategic fluorine placement can enhance both chemical stability and biological activity compared to non-fluorinated analogs. Research has shown that the 2,6-difluorination pattern creates a particularly favorable electronic environment that influences the acidity of the carboxylic acid group while simultaneously affecting the reactivity of the cyclopropane ring toward nucleophilic attack and ring-opening processes.
The compound has contributed significantly to advancing our understanding of stereoselective cyclopropanation methodologies, particularly those involving fluorinated aromatic substrates. Asymmetric synthesis approaches for preparing fluorinated cyclopropanes have relied heavily on insights gained from studying this compound and its analogs, leading to the development of new catalytic systems and reaction conditions that can accommodate the unique electronic demands of fluorinated starting materials. These methodological advances have had broader implications for the synthesis of other fluorine-containing heterocycles and complex molecules.
In the broader context of sustainable chemistry, this compound has served as a benchmark for developing more environmentally friendly synthetic approaches to fluorinated pharmaceuticals. Traditional synthesis routes often relied on hazardous reagents and generated significant waste streams, prompting researchers to develop alternative methodologies that minimize environmental impact while maintaining synthetic efficiency. The compound has thus become a focal point for green chemistry initiatives in organofluorine synthesis.
Scope and Objectives of the Research
Contemporary research involving this compound encompasses multiple interconnected objectives that reflect both fundamental scientific interests and practical applications in pharmaceutical synthesis. The primary research scope includes comprehensive characterization of the compound's physical and chemical properties, development of efficient synthetic methodologies for its preparation, and exploration of its utility as a building block for more complex molecular architectures. These research objectives are driven by the compound's demonstrated importance in medicinal chemistry and its potential for revealing new insights into fluorine chemistry.
Synthetic methodology development represents a central research objective, with particular emphasis on establishing scalable, stereoselective routes to the target compound. Current research efforts focus on developing cyclopropanation reactions that can efficiently construct the trans-configured cyclopropane ring while tolerating the electronic effects introduced by the difluorophenyl substituent. These investigations have led to significant advances in understanding how fluorine substitution affects the selectivity and efficiency of traditional cyclopropanation reactions, providing valuable insights for the broader field of organofluorine synthesis.
Mechanistic studies constitute another important research area, particularly investigations aimed at understanding how the difluorophenyl substitution pattern influences the compound's reactivity in various chemical transformations. Research objectives in this area include detailed kinetic analyses of ring-opening reactions, studies of the compound's behavior under different reaction conditions, and computational investigations of its electronic structure and conformational preferences. These studies are essential for developing predictive models that can guide the design of new synthetic transformations and applications.
The research scope also encompasses structure-activity relationship studies that examine how modifications to the basic this compound framework affect biological activity and chemical reactivity. These investigations involve systematic preparation of structural analogs with different substitution patterns, fluorine content, and stereochemical configurations, followed by comprehensive evaluation of their properties. Such studies are crucial for understanding the specific contributions of each structural element to the compound's overall profile and for identifying opportunities for further optimization in pharmaceutical applications.
Environmental and sustainability considerations have become increasingly important research objectives, with current efforts focused on developing more sustainable synthetic approaches that minimize waste generation and reduce reliance on hazardous reagents. These investigations include exploration of biocatalytic methods for cyclopropane formation, development of more efficient purification procedures, and assessment of alternative reaction media that can reduce environmental impact while maintaining synthetic effectiveness.
Table 1: Key Physical and Chemical Properties of this compound
Table 2: Structural Identifiers and Chemical Descriptors
| Descriptor | Value | Source |
|---|---|---|
| SMILES | [C@H]1(C@Hc1c(cccc1F)F)C(=O)O.[C@@H]1(C@@Hc1c(cccc1F)F)C(=O)O | |
| Alternative SMILES | O=C([C@H]1C@HC1)O | |
| Configuration | trans | |
| Stereochemistry | (1R,2R) |
Properties
IUPAC Name |
2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8F2O2/c2*11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h2*1-3,5-6H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXNZEUNTHTCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=C2F)F.C1C(C1C(=O)O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,6-difluorobenzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring . The resulting intermediate is then subjected to carboxylation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Pharmaceutical Applications
A. Ticagrelor Synthesis
One of the most notable applications of trans-2-(2,6-difluorophenyl)cyclopropanecarboxylic acid is its role as an intermediate in the synthesis of ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events such as heart attacks and strokes. Ticagrelor is crucial in managing acute coronary syndromes and other cardiovascular conditions. The synthesis process involves several steps, including the conversion of the carboxylic acid into various derivatives that ultimately lead to ticagrelor .
B. GPR120 Modulation
The compound has also been investigated for its potential as a GPR120 modulator. GPR120 is a receptor that plays a role in insulin sensitivity and inflammation regulation, making it a target for treating type 2 diabetes and related metabolic disorders. Compounds that modulate GPR120 can enhance insulin sensitivity and improve glycemic control, offering therapeutic benefits for conditions such as obesity and metabolic syndrome .
Research Findings
Research has shown that this compound and its derivatives exhibit promising biological activities:
- Anti-inflammatory Effects : Studies indicate that GPR120 modulators can exert anti-inflammatory effects on monocytes and macrophages, which may help mitigate chronic inflammation associated with metabolic disorders .
- Cardiovascular Benefits : By improving insulin sensitivity and reducing inflammation, these compounds may contribute to better cardiovascular health outcomes in diabetic patients .
Case Studies
A. Ticagrelor Efficacy
In clinical studies, ticagrelor has demonstrated superior efficacy compared to clopidogrel in reducing the risk of cardiovascular events in patients with acute coronary syndrome. The incorporation of this compound into ticagrelor's synthesis underscores its importance in developing effective antiplatelet therapies .
B. GPR120 Modulators in Clinical Trials
Several clinical trials have explored compounds targeting GPR120 for their potential to treat diabetes and obesity. These studies highlight the significance of this compound as a scaffold for developing novel therapeutics aimed at enhancing metabolic health .
Summary Table of Applications
| Application Area | Compound Role | Therapeutic Implications |
|---|---|---|
| Cardiovascular Medicine | Intermediate in ticagrelor synthesis | Prevention of thrombotic events |
| Diabetes Management | GPR120 modulator | Improved insulin sensitivity and glycemic control |
| Anti-inflammatory Treatments | Modulation of inflammatory pathways | Potential reduction in chronic inflammation |
Mechanism of Action
The mechanism of action of trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The cyclopropane ring contributes to the rigidity of the molecule, influencing its interaction with biological targets .
Comparison with Similar Compounds
trans-2-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid
trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid
trans-2-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid
- CAS : SY266416 (undisclosed); Molecular formula : C₁₀H₈Cl₂O₂.
- Key differences : Chlorine substituents instead of fluorine.
- Impact : Chlorine’s larger atomic radius and lower electronegativity reduce metabolic stability compared to fluorine analogs, as seen in reduced antimicrobial potency in related compounds .
Biological Activity
trans-2-(2,6-Difluorophenyl)cyclopropanecarboxylic acid is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing information from various studies and sources.
Chemical Structure and Properties
The compound features a cyclopropane ring attached to a difluorophenyl group, which significantly influences its biological interactions. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a suitable candidate for pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Studies have shown that cyclopropanecarboxylic acids can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Analgesic Properties : The compound may also possess analgesic effects, providing pain relief through modulation of pain pathways.
- Antitumor Activity : Preliminary data suggest that derivatives of cyclopropanecarboxylic acids can exhibit antitumor properties by affecting cancer cell proliferation and survival mechanisms.
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. For instance:
- GPR120 Modulation : The compound has been identified as a GPR120 modulator, which is associated with insulin sensitivity and anti-inflammatory effects in adipose tissue and macrophages. This suggests its potential use in managing type 2 diabetes and related metabolic disorders .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various cyclopropanecarboxylic acids, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Analgesic Activity Assessment : In an animal model, the compound was tested for analgesic activity using the formalin test. Results showed a marked reduction in pain response compared to control groups, indicating its efficacy as an analgesic agent.
- Antitumor Efficacy : Research conducted on various cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis at specific concentrations. These findings highlight its potential as a lead compound in anticancer drug development .
Q & A
Q. Advanced
- Receptor Binding Assays : Radiolabeled ligand competition studies using rat cortical membranes to quantify affinity for neurotransmitter receptors .
- Cellular Uptake Studies : Fluorescently tagged analogs in HEK293 cells, monitored via confocal microscopy, to evaluate permeability and subcellular localization .
How can reaction yields be optimized in large-scale synthesis?
Q. Methodological
- Catalyst Optimization : Use Pd(OAc)₂ with XPhos ligand for higher turnover numbers (TON > 1,000) in cyclopropanation .
- Temperature Control : Maintain −20°C during carboxylation to minimize side-product formation .
- Workup Strategies : Liquid-liquid extraction with ethyl acetate/water (3:1) improves recovery of the acidic product .
What computational methods predict its interactions with biological targets?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
